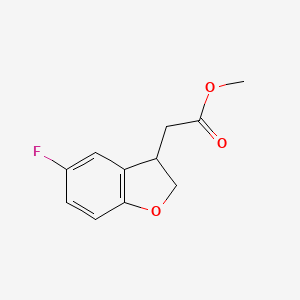
Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents like halogens, nitric acid, etc.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate is a useful research chemical with applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydrobenzofurans, which are known for their role as pharmacophores in various bioactive compounds. The introduction of a fluorine atom at the 5-position significantly influences the compound's biological properties, enhancing its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antiinflammatory Activity : Research indicates that derivatives of 2,3-dihydrobenzofuran exhibit anti-inflammatory effects. Specifically, compounds with a methyl group adjacent to the acetic acid function demonstrated enhanced activity in carrageenan-induced edema models . this compound is likely to follow this trend due to its structural similarities.
- Cytotoxicity : The compound has shown selective cytotoxicity against certain cancer cell lines. For instance, studies on related compounds revealed that modifications at the 5-position can lead to significant increases in potency, with IC50 values indicating strong inhibitory effects on cell proliferation in BRCA2-deficient cells . The presence of the fluorine atom contributes to this enhanced activity.
- PARP-1 Inhibition : The compound has been evaluated for its ability to inhibit Poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. The fluorinated derivative exhibited an IC50 value of 2.12 μM, indicating a potent inhibitory effect compared to other derivatives . This suggests potential applications in treating cancers that rely on PARP for DNA repair mechanisms.
- Binding Affinity : this compound has been studied for its binding affinity to various proteins involved in disease pathways. For example, a related compound showed an IC50 value of 18 nM when binding to EED (Embryonic Ectoderm Development), demonstrating strong potential for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions of the benzofuran scaffold can significantly impact biological activity. The introduction of electron-withdrawing groups like fluorine enhances the electron deficiency of the aromatic ring, thereby increasing reactivity and binding affinity to biological targets .
Case Study 1: Antiinflammatory Efficacy
A study investigated various dihydrobenzofuran derivatives for their anti-inflammatory properties using a carrageenan-induced edema model. This compound was among those tested and showed promising results similar to other potent anti-inflammatory agents.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies were conducted on several analogs of methyl 5-fluoro derivatives against BRCA2-deficient DT40 cells. The fluorinated variant demonstrated superior cytotoxicity with an IC50 value significantly lower than that of non-fluorinated counterparts .
Properties
CAS No. |
2070896-53-4 |
|---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 2-(5-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
IIBBHOPHFBAFNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















